Cas no 862814-07-1 (1-(1,2-dimethyl-1H-indol-3-yl)-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}ethane-1,2-dione)

1-(1,2-dimethyl-1H-indol-3-yl)-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}ethane-1,2-dione structure
862814-07-1 structure
Product Name:1-(1,2-dimethyl-1H-indol-3-yl)-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}ethane-1,2-dione
CAS No:862814-07-1
MF:C19H22N2O4
MW:342.388985157013
CID:6450079
Update Time:2025-07-09

1-(1,2-dimethyl-1H-indol-3-yl)-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}ethane-1,2-dione Chemical and Physical Properties

Names and Identifiers

    • 1-(1,2-dimethyl-1H-indol-3-yl)-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}ethane-1,2-dione
    • 1,2-Ethanedione, 1-(1,2-dimethyl-1H-indol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-
    • Inchi: 1S/C19H22N2O4/c1-13-16(14-5-3-4-6-15(14)20(13)2)17(22)18(23)21-9-7-19(8-10-21)24-11-12-25-19/h3-6H,7-12H2,1-2H3
    • InChI Key: JFASHVWCXDLLLJ-UHFFFAOYSA-N
    • SMILES: C(C1C2=C(N(C)C=1C)C=CC=C2)(=O)C(N1CCC2(OCCO2)CC1)=O

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Predicted)
  • Boiling Point: 546.1±60.0 °C(Predicted)
  • pka: -0.98±0.20(Predicted)

1-(1,2-dimethyl-1H-indol-3-yl)-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}ethane-1,2-dione Pricemore >>

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Additional information on 1-(1,2-dimethyl-1H-indol-3-yl)-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}ethane-1,2-dione

Recent Advances in the Study of 1-(1,2-dimethyl-1H-indol-3-yl)-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}ethane-1,2-dione (CAS: 862814-07-1)

The compound 1-(1,2-dimethyl-1H-indol-3-yl)-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}ethane-1,2-dione (CAS: 862814-07-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an updated overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and mechanistic insights.

Recent studies have highlighted the compound's role as a potent modulator of specific signaling pathways, particularly those involved in inflammation and cancer progression. The indole and spirocyclic moieties in its structure are believed to contribute to its high binding affinity for target proteins, making it a promising candidate for drug development. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its interaction with key enzymes, shedding light on its mechanism of action at the molecular level.

In vitro and in vivo experiments have demonstrated the compound's efficacy in inhibiting the proliferation of certain cancer cell lines, with notable selectivity over healthy cells. These findings are supported by pharmacokinetic studies indicating favorable absorption and distribution profiles. However, challenges remain in optimizing its metabolic stability and reducing potential off-target effects, which are currently under investigation in several preclinical trials.

The synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}ethane-1,2-dione has also seen methodological improvements, with recent reports describing more efficient routes that yield higher purity and scalability. These advancements are critical for facilitating further biological evaluation and potential clinical translation. Additionally, structural analogs of the compound are being explored to enhance its therapeutic index and overcome limitations observed in preliminary studies.

In conclusion, the growing body of research on 1-(1,2-dimethyl-1H-indol-3-yl)-2-{1,4-dioxa-8-azaspiro4.5decan-8-yl}ethane-1,2-dione underscores its potential as a valuable tool in chemical biology and a lead compound for therapeutic development. Future studies are expected to focus on refining its pharmacological properties and expanding its applications to other disease areas, paving the way for novel treatment strategies.

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